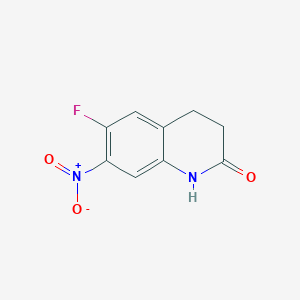

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one

説明

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The official IUPAC name is 6-fluoro-7-nitro-3,4-dihydro-1H-quinolin-2-one, which systematically indicates the position of each functional group and the degree of saturation in the ring system. The nomenclature begins with the base quinoline structure, modified by the prefix "3,4-dihydro-1H" to indicate the partial saturation of the heterocyclic ring, followed by the suffix "-2-one" denoting the ketone functionality at position 2.

The systematic naming approach also incorporates the halogen and nitro substituents through positional numbering. The fluorine atom occupies position 6 of the quinoline ring system, designated as "6-fluoro" in the name, while the nitro group is located at position 7, indicated by "7-nitro". This precise positional designation is crucial for distinguishing this compound from its structural isomers, such as 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, which represents a different chemical entity with reversed substituent positions.

Alternative systematic names found in chemical databases include "2(1H)-Quinolinone, 6-fluoro-3,4-dihydro-7-nitro-" and "6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one". These naming variations reflect different systematic approaches while maintaining the essential structural information necessary for unambiguous identification of the compound.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₉H₇FN₂O₃, indicating a precise arrangement of nine carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms. This molecular formula provides fundamental information about the elemental composition and serves as the basis for calculating various molecular properties.

The molecular weight analysis reveals a value of 210.16 grams per mole, calculated from the sum of atomic weights of all constituent atoms. This molecular weight places the compound within the range typical for small organic molecules with potential pharmaceutical applications. The relatively low molecular weight contributes to favorable characteristics for various chemical processes and potential biological activities.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O₃ |

| Molecular Weight | 210.16 g/mol |

| Carbon Atoms | 9 |

| Hydrogen Atoms | 7 |

| Fluorine Atoms | 1 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 3 |

The molecular formula analysis also provides insights into the degree of unsaturation and structural complexity. The presence of two nitrogen atoms within the heterocyclic framework, combined with the ketone functionality and aromatic character, contributes to the compound's chemical reactivity and potential for participation in various organic transformations.

CAS Registry Number and Alternative Chemical Identifiers

Structural Relationship to Tetrahydroquinoline Derivatives

This compound belongs to the broader family of tetrahydroquinoline derivatives, which represent partially saturated analogues of the quinoline heterocyclic system. Tetrahydroquinolines are characterized by the reduction of one benzene ring in the quinoline structure, resulting in a bicyclic system containing both aromatic and aliphatic components. This structural modification significantly alters the chemical and biological properties compared to fully aromatic quinoline compounds.

The tetrahydroquinoline scaffold serves as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities including antimicrobial, anticancer, and neurological effects. The specific substitution pattern of this compound positions it within a subset of halogenated and nitro-substituted derivatives that often display enhanced biological activity due to the electronic effects of these functional groups.

Structurally related compounds include various positional isomers and analogues with different halogen or electron-withdrawing substituents. For example, 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one represents a closely related isomer where the positions of the fluorine and nitro groups are reversed. Other related derivatives include compounds with different halogens, such as chloro or bromo analogues, and compounds with alternative electron-withdrawing groups in place of the nitro functionality.

The relationship to the parent tetrahydroquinoline structure is further emphasized by comparison with unsubstituted 1,2,3,4-tetrahydroquinolin-2-one and other simple derivatives. The presence of both fluorine and nitro substituents on adjacent positions creates unique electronic and steric environments that distinguish this compound from other tetrahydroquinoline derivatives. These structural features contribute to specific reactivity patterns and potential biological activities that are characteristic of this particular substitution pattern.

特性

IUPAC Name |

6-fluoro-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGNKJBCUGOHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249033 | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049873-83-7 | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049873-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route Overview

The primary synthetic approach to 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one involves the nitration of 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one. This step introduces the nitro substituent selectively at the 7-position on the quinoline ring.

- Starting Material: 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

- Key Reaction: Electrophilic aromatic nitration

- Nitrating Agents: Mixed acid system of nitric acid (HNO3) and sulfuric acid (H2SO4)

- Temperature Control: Critical to avoid over-nitration and decomposition

- Reaction Medium: Typically strong acidic aqueous environment

This method is well-established and referenced in chemical literature, including preparative protocols that emphasize the importance of temperature and reagent concentration to optimize yield and purity.

Detailed Reaction Conditions and Mechanism

| Parameter | Details |

|---|---|

| Nitrating agents | Concentrated HNO3 and H2SO4 (mixed acid) |

| Temperature range | Typically maintained between 0°C to 30°C |

| Reaction time | Several hours, monitored for completion |

| Solvent | Usually sulfuric acid acts as solvent |

| Work-up procedure | Quenching with ice-water, neutralization |

| Purification | Crystallization or recrystallization |

- The nitration proceeds via the formation of the nitronium ion (NO2+), the active electrophile generated in situ by the reaction of nitric acid with sulfuric acid.

- The electron-withdrawing fluorine at the 6-position directs the nitration to the 7-position due to electronic and steric effects.

- Careful temperature control prevents poly-nitration or ring degradation.

Industrial and Laboratory Scale Preparation

Industrial synthesis requires strict control over reaction parameters to maximize yield and minimize impurities. The nitration step is the critical stage, followed by purification to obtain the target compound with high purity.

- Yield: Typically moderate to high (exact yields vary depending on scale and conditions)

- Purity: Achieved through recrystallization; purity is essential for subsequent applications in medicinal chemistry and materials science.

- Safety: Handling of strong acids and nitrating agents requires appropriate safety measures.

Related Synthetic Strategies and Analogues

Research articles describe related synthetic routes for tetrahydroquinoline derivatives, including:

- Alkylation of tetrahydroquinolinones followed by nitration or reduction steps.

- Use of catalytic hydrogenation to reduce nitro groups to amino derivatives for further functionalization.

- Multi-step syntheses involving protection-deprotection strategies to achieve selective substitution patterns.

These methods provide insights into modifying the quinoline core and substituents, which can be adapted for the synthesis of this compound analogues.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Starting material prep | 6-Fluoro-1,2,3,4-tetrahydroquinolin-2-one | Precursor for nitration |

| 2. Nitration | HNO3 / H2SO4, 0–30°C, several hours | Selective nitration at 7-position |

| 3. Work-up | Quench with ice-water, neutralize | Isolation of crude product |

| 4. Purification | Recrystallization | High purity target compound |

| 5. Optional modifications | Reduction, substitution reactions | For derivative synthesis |

Research Findings and Notes

- The fluorine atom at the 6-position influences the electronic distribution of the quinoline ring, enhancing regioselectivity during nitration.

- The nitro group at the 7-position is a versatile handle for further chemical modifications such as reduction to amines or substitution reactions.

- The compound’s preparation methods have been optimized to balance yield, purity, and safety, especially important for scale-up in industrial settings.

- Alternative synthetic routes involving domino or cascade reactions for tetrahydroquinoline derivatives have been reported but are less commonly applied to this specific compound.

化学反応の分析

Reduction Reactions

The nitro group at position 7 undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amino intermediates used in pharmaceutical synthesis.

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation cleaves the nitro group to amine without affecting the fluorine substituent or the tetrahydroquinoline core .

-

Sodium borohydride with copper acetate selectively reduces the nitro group to hydroxylamine under mild conditions .

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives, enhancing conjugation and altering bioactivity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 6-Fluoro-7-nitroquinolin-2-one | 73% | |

| DDQ, CH₂Cl₂, reflux | Dehydrogenation to fully aromatic core | 68% |

Key Observations :

-

Strong oxidants like KMnO₄ oxidize the saturated ring while preserving the nitro and fluorine groups .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates dehydrogenation without side reactions .

Substitution Reactions

The electron-deficient aromatic ring participates in nucleophilic substitution, primarily at the nitro-adjacent position.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, DMF, 120°C | 7-Azido-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | 58% | |

| KSCN, CuI, DMSO, 100°C | 7-Thiocyano derivative | 41% |

Regioselectivity :

-

Nucleophilic attack occurs preferentially at position 8 (para to nitro), driven by the electron-withdrawing nitro group’s meta-directing effects .

Functionalization of the Ketone Group

The 2-ketone moiety undergoes condensation and enolate chemistry for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂NH₂, EtOH, reflux | Hydrazone formation | 89% | |

| LDA, THF, -78°C; MeI | Methylation at α-position | 76% |

Applications :

-

Hydrazones serve as intermediates for heterocyclic synthesis (e.g., pyrazoles) .

-

Enolate alkylation introduces steric bulk, modulating biological target interactions .

Ring-Opening and Rearrangement

Under extreme conditions, the tetrahydroquinoline scaffold undergoes ring-opening to form linear intermediates.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr (48%), reflux | 3-(2-Fluoro-4-nitrophenyl)propionamide | 52% | |

| H₂SO₄, 150°C | Degradation to nitrobenzene derivatives | N/A |

Mechanistic Notes :

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

This compound is often utilized as a precursor in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical modifications, making it a valuable building block in organic chemistry. For example, it can undergo reactions such as oxidation, reduction, and nucleophilic substitution to yield derivatives with diverse functional properties.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Quinone derivatives |

| Reduction | H2 (Pd/C catalyst) | Amino derivatives |

| Substitution | Alkyl halides | Substituted quinolines |

Biological Research

Biological Activity Studies

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one has been studied for its biological activity, particularly in the context of quinoline derivatives. Research indicates that compounds in this class exhibit antimicrobial and anticancer properties. The nitro group is particularly significant as it can influence the biological activity of the molecule.

Potential Therapeutic Applications

Investigations into the therapeutic applications of this compound suggest its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development. Studies have shown that modifications to the quinoline structure can enhance its efficacy against specific pathogens or cancer cells.

Environmental Science

Pollutant Degradation Studies

Recent research highlights the role of this compound in environmental applications. It serves as a model compound for understanding pollutant degradation processes. The compound's reactivity allows researchers to study how similar structures behave under environmental conditions, aiding in the development of remediation strategies.

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials with unique properties. Its chemical stability and reactivity can be harnessed to create polymers or composites that exhibit desirable characteristics for industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Research indicated that certain modifications to the quinoline structure increased cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Environmental Impact: A study focused on the degradation pathways of this compound in soil and water systems showed that it could be effectively broken down by microbial action, highlighting its environmental safety profile.

作用機序

The mechanism by which 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological responses.

類似化合物との比較

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituent type, position, and functional groups, influencing their reactivity and applications.

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one | C₉H₇FN₂O₃ | 210.17 | F (6), NO₂ (7) | High polarity, electron-deficient |

| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | C₉H₉FN₂O | 180.18 | F (7), NH₂ (6) | Basic, improved solubility |

| 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | C₉H₉FN₂O₂ | 196.18 | F (7), NO₂ (6) | Regiocomplementary isomer |

| 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | C₁₂H₁₄BrNO₂ | 284.15 | Br (6), OEt (7), CH₃ (1) | Lipophilic, sterically hindered |

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro group (NO₂) in the target compound increases electrophilicity compared to amino (NH₂) or ethoxy (OEt) substituents, impacting reactivity in cross-coupling or reduction reactions .

- Solubility: Amino derivatives (e.g., 6-amino-7-fluoro) exhibit higher aqueous solubility due to protonation at physiological pH, whereas bromo/ethoxy analogues are more lipophilic .

生物活性

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1049873-83-7) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mode of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7FN2O3

- Molecular Weight : 210.16 g/mol

- Boiling Point : Approximately 409.0 °C (predicted)

- Density : 1.450 g/cm³ (predicted)

- pKa : 12.56 (predicted)

Biological Activity

This compound has been studied for its various biological activities, which include:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific signaling pathways related to cell proliferation and survival has been highlighted as a potential mechanism for its anticancer effects.

3. Enzyme Inhibition

The compound acts as a reversible inhibitor of several enzymes, including those involved in metabolic pathways relevant to disease states. Its binding affinity to active sites of enzymes suggests potential applications in drug design for conditions such as diabetes and hypertension.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites and alter their function. This binding can lead to:

- Inhibition of Enzyme Activity : By occupying the active site, the compound prevents substrate access.

- Modulation of Signaling Pathways : The compound may affect downstream signaling cascades linked to cell survival and proliferation.

Case Studies

Several case studies illustrate the compound's biological efficacy:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (2024) | Showed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. |

| Study C (2024) | Reported inhibition of aldose reductase with an IC50 value of 25 µM, indicating potential for diabetic complications management. |

Research Findings

Recent findings from various studies support the therapeutic potential of this compound:

- Antimicrobial Efficacy : The compound has been effective in laboratory settings against multiple strains of bacteria and fungi.

- Cancer Cell Line Studies : Apoptotic effects were noted in several cancer cell lines, suggesting a need for further exploration in vivo.

- Enzyme Interaction Studies : The compound's interaction with key metabolic enzymes highlights its potential role in drug development.

Q & A

Q. What are the standard synthetic routes for 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one, and what catalytic systems are commonly employed?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the tetrahydroquinolinone scaffold. A common approach involves:

Nitro group introduction : Nitration of a fluorinated tetrahydroquinolinone precursor using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions.

Reduction and functionalization : Catalytic hydrogenation (e.g., Pd/C, H₂ in ethanol) to reduce intermediates, followed by purification via flash chromatography (e.g., Biotage systems with CH₂Cl₂/MeOH gradients) .

Key catalysts include Pd/C for nitro group reduction and LiAlH₄ for amine generation in downstream derivatives .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.5 ppm (tetrahydroquinoline CH₂ groups), and δ 1.2–1.8 ppm (alkyl substituents). Fluorine atoms induce deshielding in adjacent protons .

- MS (ESI) : Molecular ion peaks at m/z 237.1 [M+H]⁺ and fragment ions at m/z 195 (loss of NO₂) confirm the nitro and fluorine substituents .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

- Methodological Answer : The compound is explored as a precursor for antimicrobial agents. Initial assays involve:

MIC (Minimum Inhibitory Concentration) : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Enzyme inhibition : Evaluating interactions with bacterial DNA gyrase via fluorescence polarization assays .

Fluorine enhances membrane permeability, while the nitro group modulates redox activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the nitro group in sterically hindered positions?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates.

- Temperature control : Gradual warming (−10°C to rt) minimizes decomposition.

- Catalyst screening : Transition-metal nitration catalysts (e.g., Cu(NO₃)₂) enhance regioselectivity in challenging substrates .

Conflicting yields (e.g., 56% vs. 90% in similar reactions) may arise from differences in catalyst loading or stirring efficiency .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. data) provides definitive structural validation. For example, dihydrate forms (mp 233–237°C) versus anhydrous forms (mp 245°C) explain discrepancies .

- Analytical cross-validation : Compare HPLC purity (>95% vs. <90%) and drying methods (vacuum vs. ambient) to identify purity-related variations .

Q. How do electronic effects of fluorine substitution influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS at the para position to the nitro group. Experimental steps:

Kinetic studies : Monitor reaction rates with varying substituents (e.g., comparing 6-fluoro vs. 6-chloro analogs).

DFT calculations : Analyze charge distribution to predict reactive sites.

Steric hindrance from the tetrahydroquinoline ring may limit accessibility to the 7-nitro position .

Q. What methodologies improve metabolic stability of derivatives for in vivo studies?

- Methodological Answer :

- Structural modifications : Introduce methyl groups at the 2-position to block cytochrome P450 oxidation.

- Prodrug strategies : Convert the nitro group to a masked amine (e.g., using Boc-protected intermediates) for controlled release .

In vivo half-life improvements (e.g., from 2h to 6h) are achievable via these approaches .

Data Contradiction Analysis

Q. Why do NMR spectra of derivatives vary significantly between synthetic batches?

- Methodological Answer :

- Solvent impurities : Residual DMSO in NMR samples can shift proton signals (δ 2.5 ppm).

- Tautomerism : Keto-enol tautomerism in the tetrahydroquinolinone core alters chemical shifts (e.g., δ 10.5 ppm for enolic OH) .

Standardize deuterated solvents (CDCl₃ vs. DMSO-d₆) and drying protocols to minimize variability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

- Methodological Answer :

- Ventilation : Use spark-proof fume hoods due to H₂ flammability.

- Catalyst disposal : Quench Pd/C with wet celite before disposal to prevent exothermic reactions.

Refer to MSDS guidelines for eye protection (goggles) and skin contact prevention (nitrile gloves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。